molecular formula C10H11NS B2955031 2-Phenylsulfanylbutanenitrile CAS No. 36638-49-0

2-Phenylsulfanylbutanenitrile

Cat. No. B2955031
CAS RN: 36638-49-0
M. Wt: 177.27
InChI Key: KTOUGRNTKHHTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its density, and its optical properties .

Scientific Research Applications

Nitric Oxide Formation in Biological Systems

Phenyl N-tert-butylnitrone (PBN), a spin trap often used in free radical research, decomposes under light to produce nitric oxide in aqueous solutions. This process involves forming nitrosyl complexes with non-heme and heme proteins, detectable via EPR spectroscopy. Additionally, nitrite formation was observed following PBN's light-induced decomposition. This discovery suggests that PBN or its radical adducts could be significant sources of nitric oxide in biological environments, influencing biological functions (Chamulitrat et al., 1993).

Synthesis and Reactivity

2-(N-Methylanilino)-2-phenylsulfanylacetonitrile has been prepared and tested for various reactions. It underwent alkylation with halogenoalkanes, autoxidation in the presence of alkoxide ions, and nucleophilic substitution with Grignard reagent or silyl compounds. This work demonstrates the versatility of 2-phenylsulfanylbutanenitrile derivatives in synthesizing diverse α-amino nitriles (Chen et al., 1994).

Creation of Substituted Furans

Phenylsulfinylacetonitrile, in reaction with ketones or aldehydes, produced 4-hydroxy-2-alkenenitriles. These were then transformed into 2- and/or 3-substituted furans, showcasing another application in synthetic organic chemistry (Nokami et al., 1981).

Decomposition of Sulfanylperoxides

Research on the photolysis of disulfides in oxygenated environments showed the formation and subsequent decomposition of sulfanylperoxide and peroxycyclohexa-dienethione, indicating potential applications in understanding radical reactions and their implications (Mile et al., 1993).

Density Functional Theory (DFT) Calculations

A study on 2-Phenylbutanoic acid (2PBA) and its derivatives using DFT calculations provided insights into their molecular geometry, vibrational frequencies, UV-Vis spectrum, and nonlinear optical properties. This work has implications for drug discovery and material science (Raajaraman et al., 2019).

Mechanism of Action

This is particularly relevant for biologically active compounds. It would involve studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions .

properties

IUPAC Name

2-phenylsulfanylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOUGRNTKHHTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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